molecular formula C11H19BrO2 B1323574 Ethyl 8-bromo-8-nonenoate CAS No. 485320-26-1

Ethyl 8-bromo-8-nonenoate

Cat. No.: B1323574
CAS No.: 485320-26-1
M. Wt: 263.17 g/mol
InChI Key: GJTDGTQYGDMQLA-UHFFFAOYSA-N
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Description

Ethyl 8-bromo-8-nonenoate is a useful research compound. Its molecular formula is C11H19BrO2 and its molecular weight is 263.17 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis of Cyclic Prostanoids : Ethyl 8-nonenoate has been utilized in the synthesis of new heterocyclic prostanoids. These compounds were created through a process involving photocatalyzed addition and cyclization, leading to sultam formation, which was then formylated and ketovinylated to introduce the β-side chain (Jones & Lumbard, 1983).

  • Reaction with Various Esters : Ethyl 4-bromo-3-oxobutanoate, a related compound, reacts with diethyl malonate and other compounds to form various esters, demonstrating the versatility of these bromo compounds in organic synthesis (Kato, Kimura, & Tanji, 1978).

  • Base-pairing Configurations in Solid State : 9-Ethyl-8-bromo-2,6-diaminopurine, a compound structurally related to Ethyl 8-bromo-8-nonenoate, has been used to study base-pairing configurations in the solid state. This research provided insights into Watson-Crick type configurations and their energy differences in different lattice environments (Simundza, Sakore, & Sobell, 1970).

  • Synthesis of Amino Acids : A practical method has been developed for the asymmetric synthesis of iso-Boc (S)-2-amino-8-nonenoic acid. This synthesis involves an enantioselective, enzymatic reductive amination of an α-keto acid substrate, demonstrating the compound's utility in amino acid synthesis (Park, Moore, & Xu, 2016).

  • Enzyme-Coenzyme Interactions : Studies have been conducted on reduced nicotinamide adenine dinucleotide (NADH) analogues with substitutions at the 8 position of the adenine, including 8-bromo. This research provided insights into enzyme binding and the conformational preferences of these analogues (Lappi, Evans, & Kaplan, 1980).

Properties

IUPAC Name

ethyl 8-bromonon-8-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19BrO2/c1-3-14-11(13)9-7-5-4-6-8-10(2)12/h2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJTDGTQYGDMQLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCC(=C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20641095
Record name Ethyl 8-bromonon-8-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

485320-26-1
Record name Ethyl 8-bromonon-8-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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